molecular formula C9H9BrN2O2 B1373381 2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1272756-54-3

2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No. B1373381
M. Wt: 257.08 g/mol
InChI Key: LZHROACODUTYBJ-UHFFFAOYSA-N
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Description

“2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” is a chemical compound . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization . Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .


Chemical Reactions Analysis

The Mitsunobu reaction and sequential cyclization have been used in the synthesis of similar compounds . This suggests that “2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” might also undergo similar reactions.

Scientific Research Applications

  • Synthesis Techniques :

    • A one-pot synthesis method for pyrido[2,3-b][1,4]oxazin-2-ones, a related compound, was developed using cesium carbonate in acetonitrile. This process includes a Smiles rearrangement of the initial O-alkylation product and subsequent cyclization (Cho et al., 2003).
    • An approach to synthesize pyrido[2,3-b][1,4]oxazine as a potential scaffold for bioactive compounds has been reported, demonstrating the practicable synthesis of pyrido derivatives (Gim et al., 2007).
    • Microwave-assisted synthesis of benzo[1,4]oxazin-3-ones and pyrido[1,4]oxazin-2-ones via Smiles rearrangement offers an efficient and quick method for producing these compounds (Hua et al., 2008).
  • Structural and Chemical Properties :

    • Studies have explored the electrochemical behavior of pyrido[1,4]oxazine derivatives. For example, regioselective anodic fluorination of these compounds has been carried out to yield α-monofluorinated products (Iwayasu et al., 2002).
    • The synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives, which can be derived from similar chemical processes, indicates the versatility of these compounds in creating diverse chemical structures (Arrault et al., 2002).
  • Potential Pharmaceutical Applications :

    • Some derivatives of pyrido[1,4]oxazines have been evaluated for their pharmacological activities, such as analgesic and anti-inflammatory properties. This suggests the potential medicinal relevance of these compounds (Bousquet et al., 1984).

properties

IUPAC Name

2-(2-bromoethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-4-3-7-9(13)12-8-6(14-7)2-1-5-11-8/h1-2,5,7H,3-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHROACODUTYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(O2)CCBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

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